![molecular formula C21H19ClN4O3 B1425055 2-(6-(4-クロロフェニル)-8-メトキシ-1-メチル-4H-ベンゾ[f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピン-4-イル)酢酸メチル CAS No. 1260530-41-3](/img/structure/B1425055.png)
2-(6-(4-クロロフェニル)-8-メトキシ-1-メチル-4H-ベンゾ[f][1,2,4]トリアゾロ[4,3-a][1,4]ジアゼピン-4-イル)酢酸メチル
説明
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾロベンゾジアゼピンは、抗菌剤としての可能性が研究されています。 それらは生物学的システムにおけるさまざまな酵素や受容体に結合することができ、グラム陽性菌とグラム陰性菌の両方に効果を発揮します 。特にトリアゾール環の存在は、著しい抗菌性と関連付けられています。
抗真菌用途
トリアゾール部分は、フルコナゾールやボリコナゾールなどの多くの抗真菌薬に共通の特徴です。 これらの化合物は、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害することによって作用します 。問題の特定の化合物は、新しい抗真菌剤の開発に応用できる可能性があります。
抗がん剤の可能性
トリアゾロベンゾジアゼピンは、抗がん研究において有望な結果を示しています。 それらは、がん細胞の増殖と生存に不可欠な細胞標的に作用することで、抗腫瘍活性を発揮することができます 。特定の作用機序の研究は進行中です。
抗酸化特性
トリアゾール環を持つ化合物は、潜在的な抗酸化剤として特定されています。 それらは、フリーラジカルを中和することによって細胞内の酸化ストレスを軽減するのに役立ち、酸化損傷に関連する疾患の予防に役立つ可能性があります .
抗ウイルス用途
トリアゾロベンゾジアゼピンの構造的な柔軟性により、抗ウイルス活性に合わせて調整できます。 それらは、ウイルス複製プロセスを妨害するように設計することができ、新しい抗ウイルス薬の開発のための道筋を提供します .
抗炎症作用と鎮痛作用
トリアゾロベンゾジアゼピンの抗炎症作用と鎮痛作用は、炎症性経路と痛覚を調節する能力に起因しています。 これは、慢性的な痛みや炎症性疾患の治療に適した候補となります .
抗てんかん用途
一部のトリアゾロベンゾジアゼピンは、中枢神経系におけるGABA作動性抑制を強化する能力のために、抗てんかん薬として使用されています。 これは、発作の制御に役立ち、問題の化合物の潜在的な応用分野です .
不安解消効果と鎮静効果
ベンゾジアゼピンは、不安解消効果と鎮静効果で知られています。 トリアゾロベンゾジアゼピン構造は、不安や睡眠障害の治療に役立つ、望ましい不安解消効果と催眠効果を持つ化合物を生成するように最適化できます .
作用機序
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
It is known that triazole compounds can have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various environmental factors .
特性
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-12-24-25-21-17(11-19(27)29-3)23-20(13-4-6-14(22)7-5-13)16-10-15(28-2)8-9-18(16)26(12)21/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDMCOJXLHSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


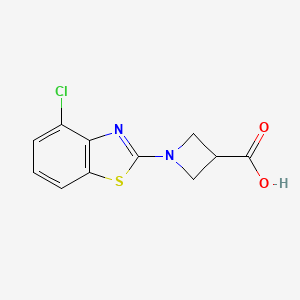
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
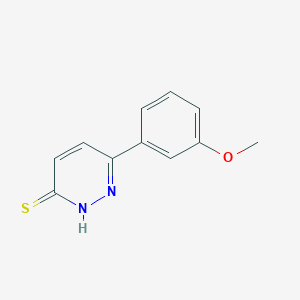
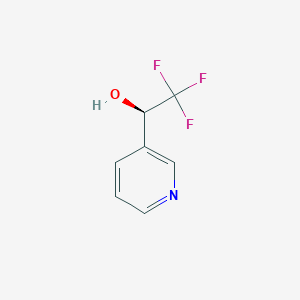
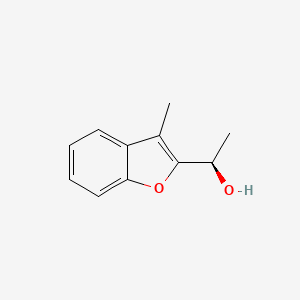
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
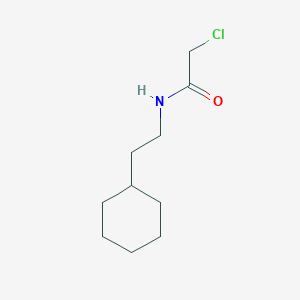

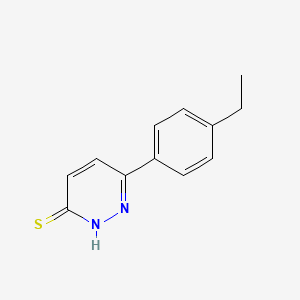
![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
